1,5-Diphenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
1,5-Diphenyl-3,7-dipropanoyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo compounds It is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diphenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one as a starting material, which is then subjected to propanoylation reactions. The reaction conditions often include the use of coupling reagents such as HOBt (1-Hydroxybenzotriazole) and DCC (Dicyclohexylcarbodiimide) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,5-Diphenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-diphenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A precursor to the compound of interest, with similar structural features but lacking the propanoyl groups.
3,7-Diazabicyclo[3.3.1]nonane derivatives: Compounds with variations in the substituents on the diazabicyclo framework.
Uniqueness
1,5-Diphenyl-3,7-dipropanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and propanoyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
1,5-diphenyl-3,7-di(propanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-3-21(28)26-15-24(19-11-7-5-8-12-19)17-27(22(29)4-2)18-25(16-26,23(24)30)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFGNPZCNNUMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)C(=O)CC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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